molecular formula C15H18Cl2N4O B2629773 6-Chloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride CAS No. 1645538-54-0

6-Chloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride

Cat. No.: B2629773
CAS No.: 1645538-54-0
M. Wt: 341.24
InChI Key: YZGWITWVKOURIU-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include parameters like its form, molecular weight, and empirical formula. This compound is a solid , with a molecular weight of 341.24 and an empirical formula of C15H18Cl2N4O.

Scientific Research Applications

Synthesis and Metal Complexation

The compound "6-Chloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride" is structurally related to pyridine dicarboxamide ligands, which have been the subject of extensive research due to their ability to form complexes with metals. Research indicates the synthesis of new pyridine dicarboxamide ligands from condensation reactions involving pyridine-2,6-dicarboxylic acid and various precursors. These ligands have shown the ability to complex with copper(II), forming structures that have been confirmed by X-ray crystallography. The formation of these complexes involves deprotonation of the amidic nitrogen atoms and coordination of the ligands to copper ions. Such complexes have potential applications in catalysis, molecular recognition, and as structural models for biological systems (Jain et al., 2004).

Antimicrobial Activity

Antimicrobial Applications

Compounds structurally related to "this compound" have been synthesized and evaluated for their antimicrobial properties. For instance, 5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides demonstrated significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents (Zhuravel et al., 2005). Additionally, novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives were synthesized and exhibited promising anticancer activity, further indicating the therapeutic potential of structurally related compounds (Kumar et al., 2015). These studies highlight the diverse biological activities and potential applications of this class of compounds in treating various microbial infections and diseases.

Antifungal and Succinate Dehydrogenase Inhibition

Antifungal Activity and SDH Inhibition

Novel pyridine carboxamide derivatives bearing a diarylamine-modified scaffold were synthesized and displayed moderate to good in vitro antifungal activity. Specifically, compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide exhibited promising in vivo antifungal activity against Botrytis cinerea. It also showed inhibitory activity against B. cinerea succinate dehydrogenase (SDH), matching the efficacy of thifluzamide, a known fungicide. This suggests potential applications of these compounds as fungicides or in the development of new treatments targeting SDH (Yan et al., 2022).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause eye irritation . The recommended precautionary statements are P305 + P351 + P338, which suggest that if the compound gets in the eyes, one should rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Properties

IUPAC Name

6-chloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O.ClH/c16-14-6-1-5-13(20-14)15(21)19-9-3-8-18-11-12-4-2-7-17-10-12;/h1-2,4-7,10,18H,3,8-9,11H2,(H,19,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGWITWVKOURIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)NCCCNCC2=CN=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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